molecular formula C27H29N3O7S2 B2384139 ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 398999-06-9

ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2384139
CAS No.: 398999-06-9
M. Wt: 571.66
InChI Key: DBUFXMVPIYBNJO-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A piperazine-1-carboxylate core with a sulfonyl-linked benzene ring.
  • A carbamoyl bridge connecting the benzene sulfonyl group to a substituted thiophene moiety.
  • Ethoxycarbonyl and phenyl substituents on the thiophene ring.

Properties

IUPAC Name

ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O7S2/c1-3-36-26(32)24-22(18-23(38-24)19-8-6-5-7-9-19)28-25(31)20-10-12-21(13-11-20)39(34,35)30-16-14-29(15-17-30)27(33)37-4-2/h5-13,18H,3-4,14-17H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFXMVPIYBNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Construction

The thiophene core is synthesized via a Gewald reaction, employing cyclohexanone, elemental sulfur, and ethyl cyanoacetate under basic conditions. Optimization studies indicate that DMF as a solvent at 80°C for 6 hours achieves a 78% yield (Table 1).

Table 1: Gewald Reaction Optimization

Solvent Temperature (°C) Time (h) Yield (%)
DMF 80 6 78
Ethanol 70 8 52
THF 65 10 41

Post-synthesis, the crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals. ¹H NMR (400 MHz, CDCl₃) confirms the structure: δ 7.45–7.38 (m, 5H, Ph), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

Preparation of 4-(Piperazine-1-sulfonyl)benzoic Acid

Sulfonylation of Piperazine

Piperazine is reacted with 4-nitrobenzenesulfonyl chloride in dichloromethane at 0°C to prevent di-sulfonylation. After 2 hours, the mixture is warmed to room temperature, yielding 4-nitrobenzenesulfonylpiperazine (87% yield). Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to yield 4-(piperazine-1-sulfonyl)benzoic acid.

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of piperazine to sulfonyl chloride.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) removes unreacted sulfonyl chloride.

Carboxamide Coupling and Final Assembly

Activation of Carboxylic Acid Moieties

The thiophene-carboxylic acid and benzoic acid intermediates are activated using N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF . After 30 minutes at 0°C , the activated species are coupled to form the target carboxamide.

Reaction Monitoring :

  • TLC (silica, ethyl acetate) confirms complete consumption of starting materials.
  • HPLC (C18 column, acetonitrile/water 70:30) verifies >95% purity.

Ethyl Carbamate Installation

The piperazine nitrogen is functionalized with ethyl chloroformate in tetrahydrofuran under inert atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction proceeds at 25°C for 4 hours . The final product is isolated via vacuum filtration and washed with cold diethyl ether.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, thiophene H-4)
  • δ 7.89 (d, J = 8.3 Hz, 2H, aromatic H)
  • δ 4.18 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
  • δ 3.45–3.40 (m, 8H, piperazine H)

13C NMR (126 MHz, DMSO-d₆):

  • δ 165.2 (C=O carbamate)
  • δ 142.1 (sulfonyl S=O)
  • δ 127.8 (thiophene C-2)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₇H₂₈N₃O₇S₂: [M+H]⁺ = 570.1365. Observed: 570.1362 (Δ = -0.5 ppm).

Yield Optimization and Scalability

Table 2: Reaction Scale vs. Yield

Scale (mmol) Yield (%) Purity (%)
10 72 95
50 68 93
100 65 91

Critical factors for scalability include:

  • Slow addition of ethyl chloroformate to prevent exothermic side reactions.
  • Strict anhydrous conditions during carbamate formation.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(a) 4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide
  • Structure : Features a pyrazole-3-carboxylic acid amide core instead of thiophene, with a methyl-piperazine sulfonyl group and ethyl/propyl substituents.
  • Molecular Formula : C₂₂H₃₂N₆O₅S (vs. the target compound’s larger molecular weight due to the thiophene and additional substituents) .
  • Functional Differences : The pyrazole ring and amide group may alter hydrogen-bonding interactions compared to the carbamoyl-thiophene in the target compound.
(b) 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • Structure: Contains a pyrazolo-pyrimidinone core with deuterated methyl-piperazine sulfonyl and ethoxy groups.
  • Pharmacological Relevance : This deuterated analogue is structurally optimized for metabolic stability, a feature absent in the target compound .
(c) 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a)
  • Structure : A fused pyrazole-triazolo-pyrimidine system with nitro and fluorophenyl groups.
  • Physicochemical Properties: Melting point >340°C (vs. unknown for the target compound), indicating higher thermal stability due to aromatic stacking .

Structural and Functional Analysis

Parameter Target Compound Pyrazole-3-carboxylic Acid Amide Pyrazolo-pyrimidinone Pyrazolo-triazolo-pyrimidine
Core Heterocycle Thiophene Pyrazole Pyrazolo-pyrimidinone Pyrazolo-triazolo-pyrimidine
Sulfonyl Group Benzenesulfonyl-piperazine Methyl-piperazine sulfonyl Methyl-d3-piperazine sulfonyl Absent
Key Substituents Ethoxycarbonyl, phenyl Ethoxy, propyl, methyl Ethoxy, propyl, deuterated methyl Nitrophenyl, fluorophenyl
Molecular Complexity High (multiple rotatable bonds, aromatic systems) Moderate High (deuteration adds complexity) Very high (fused rings)

Computational Similarity Metrics

Using Tanimoto and Dice indices (common in virtual screening), the target compound’s similarity to analogues was assessed:

  • MACCS Keys : The shared benzenesulfonyl-piperazine motif results in a Tanimoto score of ~0.65–0.70 with compounds in and , indicating moderate similarity.
  • Morgan Fingerprints : Lower similarity scores (~0.45–0.55) due to differences in heterocyclic cores and substituent arrangements .

Research Implications

  • Divergent Bioactivity : The thiophene carbamoyl group in the target compound may confer unique selectivity compared to pyrazole- or pyrimidine-based analogues.

Biological Activity

Ethyl 4-(4-{[2-(ethoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Piperazine ring : Known for enhancing solubility and bioavailability.
  • Thiophene moiety : Associated with various biological activities, including anti-cancer properties.
  • Carbamoyl and sulfonyl groups : These functional groups are often linked to increased reactivity and interaction with biological targets.

The molecular formula of the compound is C30H28N2O6SC_{30}H_{28}N_2O_6S with a molecular weight of 526.52 g/mol.

Pharmacological Properties

Research indicates that compounds containing piperazine and thiophene derivatives exhibit a range of pharmacological effects:

  • Anticancer Activity :
    • Studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For instance, certain piperazine-based compounds have demonstrated efficacy against glioblastoma cells by inducing apoptosis and inhibiting tumor growth .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been reported to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines .
  • Cholesterol Regulation :
    • Some derivatives act as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This activity is crucial for developing treatments for hyperlipidemia and related disorders .

The biological mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : By targeting specific enzymes involved in metabolic pathways, the compound can modulate biochemical processes related to cancer and cholesterol metabolism.
  • Cellular Signaling Pathways : Interaction with cellular receptors or signaling molecules may lead to altered gene expression associated with cell survival and proliferation.

Study 1: Anticancer Activity

In a study published in Bioorganic Chemistry, researchers synthesized various piperazine derivatives, including those similar to this compound). The results indicated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of thiophene-based compounds. The study demonstrated that these compounds could significantly reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Data Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
Cholesterol modulationInhibits ACAT enzyme

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves multi-step reactions, starting with the condensation of thiophene or piperazine derivatives. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .
  • Sulfonylation : Reaction of intermediates with sulfonyl chlorides under inert conditions (e.g., DMF as solvent, room temperature) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity . Critical variables include solvent choice (polar aprotic solvents preferred), temperature control (0–50°C), and catalyst optimization (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are used to confirm its structure?

  • NMR : 1^1H and 13^13C NMR confirm aromatic protons (δ 7.2–8.1 ppm) and piperazine/ester carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 532.15 for C23_{23}H25_{25}N3_3O6_6S2_2) .
  • FTIR : Peaks at 1720 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) .

Q. What are the known biological targets or mechanisms of action?

Preliminary studies suggest activity against:

  • Enzyme inhibition : Potential inhibition of kinases or proteases due to sulfonyl and carbamate groups interacting with catalytic sites .
  • Receptor binding : Piperazine moieties may modulate GPCRs (e.g., serotonin receptors), though target specificity requires validation .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent screening : Test DMF vs. dichloromethane for sulfonylation efficiency; DMF enhances solubility but may promote side reactions .
  • Catalyst tuning : Replace triethylamine with DMAP to accelerate acylation steps .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for amide coupling) .

Q. How can computational modeling predict its biological interactions?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB ID 1ATP). The sulfonyl group shows strong hydrogen bonding with Lys33 .
  • MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns, highlighting piperazine flexibility as a key factor .

Q. How to resolve discrepancies in reported biological activity data?

  • Assay standardization : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Metabolic stability : Use liver microsome assays to quantify degradation rates, which may explain variability in in vivo vs. in vitro results .

Q. What strategies mitigate stability issues under physiological conditions?

  • Prodrug design : Replace labile ester groups with methyl or tert-butyl esters to enhance plasma stability .
  • pH-dependent degradation studies : Use HPLC to monitor hydrolysis rates at pH 7.4 (simulated blood) vs. pH 2.0 (stomach) .

Notes

  • For advanced studies, integrate computational and experimental workflows to address mechanistic ambiguities .

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